N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a complex organic compound that features a thiazole ring, an adamantane moiety, and a carboxamide group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities . The adamantane structure is a diamondoid hydrocarbon known for its rigidity and stability, often used in medicinal chemistry to enhance the pharmacokinetic properties of drugs .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The adamantane moiety is then introduced via a coupling reaction, followed by the addition of the carboxamide group under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohol derivatives .
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and adamantane-based molecules, such as:
Thiazole derivatives: Known for their antimicrobial and anticancer activities.
Adamantane derivatives: Used in antiviral drugs like amantadine.
Uniqueness
What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide apart is its unique combination of a thiazole ring and an adamantane moiety, which provides a balance of biological activity and stability. This makes it a promising candidate for further research and development in various fields .
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources for a comprehensive understanding.
Synthesis and Characterization
The synthesis of this compound involves the condensation of adamantane derivatives with thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of adamantane-linked thiazole exhibit significant antimicrobial properties. For instance, a series of related compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Key findings include:
- Broad-Spectrum Antibacterial Activity : Several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds 5c, 5g, 5l, 5m, and 5q were highlighted for their effectiveness .
- Antifungal Activity : Compounds such as 5b, 5l, and 5q exhibited strong antifungal properties against Candida albicans, indicating their potential as antifungal agents .
Anticancer Activity
The anti-proliferative effects of this compound were assessed against various human tumor cell lines. The results indicated:
- Inhibition of Tumor Cell Growth : Compounds derived from this scaffold demonstrated significant inhibitory effects on cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising compounds showed IC50 values in the low micromolar range .
- Mechanism of Action : Molecular docking studies suggested that these compounds can interact with key proteins involved in cancer cell proliferation, such as histone deacetylases (HDACs) and other targets associated with apoptosis induction .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antibacterial properties of adamantane-linked thiazole derivatives, researchers found that specific compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics. This indicates a potential for developing combination therapies that could enhance treatment efficacy against resistant strains.
Case Study 2: Anticancer Potential
A comprehensive study evaluated the anti-proliferative activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane derivatives against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through upregulation of pro-apoptotic markers like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism highlights their potential as effective anticancer agents .
Data Tables
Compound | Activity Type | IC50 (µM) | Target Organism/Cell Line |
---|---|---|---|
5c | Antibacterial | 12.5 | Staphylococcus aureus |
5g | Antifungal | 8.0 | Candida albicans |
5e | Anti-proliferative | 6.7 | MCF-7 |
5k | Anti-proliferative | 4.9 | A549 |
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-13(25)19-18(17-5-3-2-4-6-17)23-21(27-19)24-20(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h2-6,14-16H,7-12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVKYBOFAWGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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